molecular formula C8H10O3 B14290276 Methyl 2-oxocyclohex-3-ene-1-carboxylate CAS No. 127943-91-3

Methyl 2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B14290276
CAS No.: 127943-91-3
M. Wt: 154.16 g/mol
InChI Key: GMNJKBFRLIAEBF-UHFFFAOYSA-N
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Description

Methyl 2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexene and contains both a ketone and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydroxide. This reaction yields the desired ester product along with by-products that can be separated through distillation or recrystallization.

Another method involves the Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate, followed by hydrolysis to obtain the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxocyclohex-3-ene-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The ketone and ester functional groups are key sites for chemical reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Methyl 2-oxocyclohex-3-ene-1-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their ester groups and specific reactivity. This compound is unique due to its specific ester group, which influences its reactivity and applications.

Properties

CAS No.

127943-91-3

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h3,5-6H,2,4H2,1H3

InChI Key

GMNJKBFRLIAEBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC=CC1=O

Origin of Product

United States

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